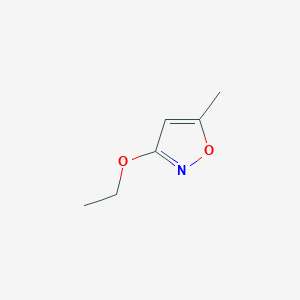
3,4-Dihydroxythiophene-2,5-dicarboxylic acid
Vue d'ensemble
Description
3,4-Dihydroxythiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 14282-58-7 . It has a molecular weight of 204.16 . It is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of 3,4-dihydroxythiophene-2,5-dicarboxylic acid involves a Hunsdiecker condensation reaction of oxalic acid diester with thiodiacetic diester to 3,4-dihydroxythiophene-2,5-dicarboxylic acid diester as the first step . This compound is then alkylated with 1,2-dichloro- or 1,2-dibromoethane and then saponified .Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxythiophene-2,5-dicarboxylic acid is represented by the linear formula C6H4O6S . The InChI Code is 1S/C6H4O6S/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) and the InChI key is YJQSEUFVWQCHCP-UHFFFAOYSA-N .Chemical Reactions Analysis
3,4-Dihydroxythiophene-2,5-dicarboxylic Acid Diethyl Ester is an intermediate used to prepare alkylenedioxythiophene monomers to obtain electrochromic conducting polymers . It is also a useful reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .Physical And Chemical Properties Analysis
3,4-Dihydroxythiophene-2,5-dicarboxylic acid is a solid substance . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Metal Ion Chelation
3,4-Dihydroxythiophene-2,5-dicarboxylic acid and its derivatives have been explored for their potential in metal ion chelation. Novel chelating units, including those based on 3,4-dihydroxythiophene, have been synthesized and characterized for their ability to chelate metal ions like boron and technetium. This research indicates the potential use of these compounds in applications requiring metal ion binding (Ko et al., 2006).
Reaction Studies
Studies on the reactions of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate have been conducted to understand its chemical behavior better. One research focused on its reaction with 1,2-dibromoethane, leading to the formation of various thiophene derivatives, showcasing the compound's versatility in organic synthesis (Holzer et al., 1994).
Functionalization for Esterification
The compound has been used in the synthesis and selective esterification of 3,4-ethylenedioxythiophene functionalized with tetrathiafulvalene. This process highlights the compound's utility in creating specific chemical structures for advanced materials and chemical research (Zhang et al., 2014).
Synthesis of Electroconductive Polymers
3,4-Dihydroxythiophene-2,5-dicarboxylic acid plays a critical role in synthesizing electroconductive polymers. Its derivatives are used as monomers in the production of polymers like 3,4-ethylenedioxythiophene (EDOT), which are important in creating conductive materials (Wen-jun, 2008).
Sensor Material Development
This compound has been utilized in developing sensor materials. For instance, poly(3,4-dihydroxythiophene) synthesized from derivatives of 3,4-dihydroxythiophene-2,5-dicarboxylic acid shows promise as a sensitive and selective material for detecting organophosphorous vapors, indicating its potential in environmental and security applications (Xia et al., 2009).
Safety And Hazards
Orientations Futures
3,4-Dihydroxythiophene-2,5-dicarboxylic Acid Diethyl Ester is used to prepare alkylenedioxythiophene monomers to obtain electrochromic conducting polymers . This suggests potential applications in the field of electrochromic devices. Additionally, it is a useful reactant for the synthesis of 2,5-diamide-substituted five-membered heterocycles , indicating potential use in the synthesis of new organic compounds.
Propriétés
IUPAC Name |
3,4-dihydroxythiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6S/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSEUFVWQCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311537 | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxythiophene-2,5-dicarboxylic acid | |
CAS RN |
14282-58-7 | |
| Record name | NSC243798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)


